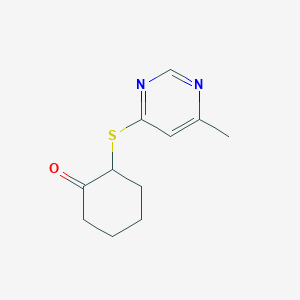
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is a heterocyclic compound that features a cyclohexanone ring substituted with a 6-methylpyrimidin-4-ylthio group. This compound is of interest due to its potential biological activities and applications in various fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone typically involves the reaction of 6-methylpyrimidine-4-thiol with cyclohexanone under specific conditions. One common method includes:
Starting Materials: 6-methylpyrimidine-4-thiol and cyclohexanone.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of cyclohexanone.
Solvent: The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Temperature: The reaction mixture is typically heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
化学反応の分析
Types of Reactions
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting biological pathways.
類似化合物との比較
Similar Compounds
2-((6-Methylpyrimidin-4-yl)thio)cyclopentanone: Similar structure but with a cyclopentanone ring.
2-((6-Methylpyrimidin-4-yl)thio)cycloheptanone: Similar structure but with a cycloheptanone ring.
2-((6-Methylpyrimidin-4-yl)thio)acetophenone: Similar structure but with an acetophenone moiety.
Uniqueness
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is unique due to its specific combination of a cyclohexanone ring and a 6-methylpyrimidin-4-ylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89991-27-5 |
|---|---|
分子式 |
C11H14N2OS |
分子量 |
222.31 g/mol |
IUPAC名 |
2-(6-methylpyrimidin-4-yl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C11H14N2OS/c1-8-6-11(13-7-12-8)15-10-5-3-2-4-9(10)14/h6-7,10H,2-5H2,1H3 |
InChIキー |
JOFUSALSRZHGDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)SC2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















